2-Propanol, 1-mercapto-2-methyl-

Overview

Description

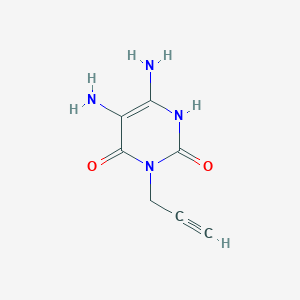

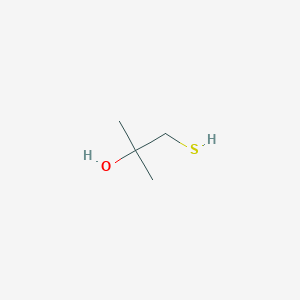

“2-Propanol, 1-mercapto-2-methyl-” is an organic compound with the formula C4H10OS. It is also known as 1-Mercapto-2-methyl-2-propanol . This compound is a chain transferring agent that is the sixth series of hydrogen bonded 1,2-propanols which can be used to form polymeric chains with low molecular weight and short chain length .

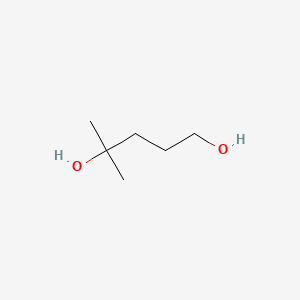

Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-mercapto-2-methyl-” is represented by the IUPAC Standard InChI: InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Scientific Research Applications

- Details : SAMs are thin, ordered molecular layers formed by adsorption of molecules onto a substrate. These SAMs exhibit unique properties and have applications in surface modification, biosensors, and nanotechnology .

- Details : It participates in redox reactions, facilitating electron transfer processes. Researchers explore its use in electrochemical cells, sensors, and energy storage devices .

- Details : Chirality refers to handedness in molecules. This compound helps distinguish between enantiomers (mirror-image molecules) in chemical analysis. It plays a role in chiral chromatography and asymmetric synthesis .

- Details : 1-Mercapto-2-methyl-2-propanol is part of the hydrogen-bonded 1,2-propanol series. It contributes to the controlled polymerization of short chains with low molecular weight. Applications include materials science and polymer engineering .

- Details : Due to its thiol (sulfhydryl) group, it can participate in various chemical reactions. Researchers explore its use in organic synthesis, catalysis, and green chemistry .

- Details : The thiol group readily binds to metal surfaces, enabling functionalization. It also stabilizes metal nanoparticles, enhancing their colloidal stability and preventing aggregation .

- Details : While not extensively studied, its unique properties make it interesting for drug delivery, bioconjugation, and tissue engineering. Further research is needed in this area .

Self-Assembled Monolayers (SAMs) on Gold Surfaces

Electrochemical Applications

Chiral Agent for Enantiomeric Analysis

Polymerization and Chain Length Control

Solvent and Reaction Medium

Surface Modification and Nanoparticle Stabilization

Biomedical Applications

Mechanism of Action

Target of Action

It is known to be a chain transferring agent in the formation of polymeric chains .

Mode of Action

The compound acts as a chain transferring agent in the formation of polymeric chains with low molecular weight and short chain length . This suggests that it may interact with its targets by donating or accepting electrons, thereby influencing the formation and length of polymeric chains.

properties

IUPAC Name |

2-methyl-1-sulfanylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMWXGBGVVJDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537376 | |

| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Mercapto-2-methyl-2-propanol | |

CAS RN |

14967-17-0 | |

| Record name | 2-Methyl-1-sulfanylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

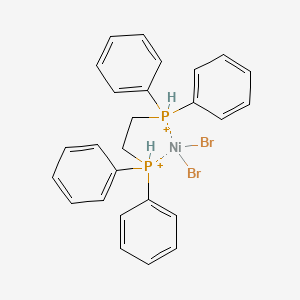

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)